![molecular formula C16H11BrN2O3 B2426284 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 220986-36-7](/img/structure/B2426284.png)

2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

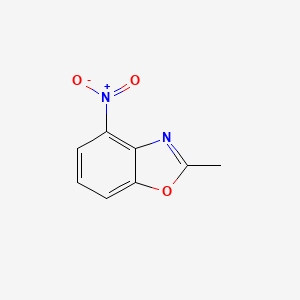

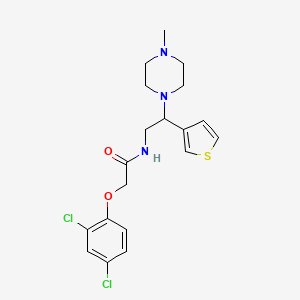

“2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a compound that has been synthesized in various studies . It is a derivative of 2-amino-4H-benzo[b]pyrans , which are known for their interesting potential pharmacological properties .

Synthesis Analysis

The synthesis of this compound has been achieved through multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters . In one study, an ecofriendly, magnetically retrievable amine-functionalized SiO2@Fe3O4 catalyst was used in the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives . The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .Molecular Structure Analysis

The molecular structure of “2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), transmission electron microscopy (TEM), vibrating sample magnetometry (VSM), energy-dispersive X-ray spectroscopy (EDX), and powder X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its synthesis. The reaction involves the grinding of various substituted aromatic aldehydes, dimedone, and malononitrile . The reaction conditions are milder, cost-effective, and have a short reaction time .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques such as FT-IR and NMR spectroscopy . For example, the compound appears as a white crystal with a melting point of 148–150 °C .Scientific Research Applications

- Anticancer Agents : Some derivatives of this compound have demonstrated promising anticancer activity in vitro . Researchers investigate their mechanisms of action and potential for clinical use.

Multicomponent Reactions (MCRs) and Synthetic Chemistry

The synthesis of 2-amino-4H-pyran-3-carbonitriles involves fascinating multicomponent reactions (MCRs). Let’s break it down:

- MCRs : These efficient synthetic methods allow the construction of complex molecules from multiple reactants in a single step. The compound can be prepared via MCRs involving aldehydes, malononitrile, and β-ketoesters .

Heterocyclic Chemistry and Beyond

Beyond its direct applications, the compound serves as a versatile building block:

Future Directions

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 2-amino-4h-benzo[b]pyrans, have shown potential pharmacological properties

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s synthesized via a one-pot multicomponent reaction between substituted aromatic aldehydes, malononitrile, and kojic acid . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Compounds with similar structures have been found to have various pharmacological properties

Pharmacokinetics

An in-silico study of similar compounds showed that they comply with lipinski’s rule and jorgensen’s rule, suggesting good bioavailability . These rules are often used as a first step in assessing the drug-likeness of a compound.

Result of Action

Compounds with similar structures have shown various pharmacological properties . More research is needed to understand the specific effects of this compound.

Action Environment

The synthesis of similar compounds has been achieved under environmentally friendly conditions

properties

IUPAC Name |

2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O3/c1-8-6-12-14(16(20)21-8)13(11(7-18)15(19)22-12)9-2-4-10(17)5-3-9/h2-6,13H,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUKDTPFNKNATE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2426201.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide](/img/structure/B2426209.png)

![1-[3-(1,3,5-Trimethylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2426212.png)

![7-hydroxy-N-(4-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2426218.png)

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2426219.png)

![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2426221.png)